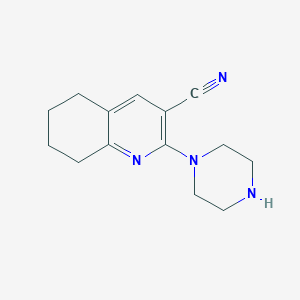

4-氟-3-丙酰基苯基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Fluoro-3-propanoylphenylboronic acid is a boronic acid derivative that is not directly mentioned in the provided papers. However, boronic acids are a class of compounds that have garnered significant interest due to their utility in various chemical reactions and their role in the synthesis of biologically active compounds. They are particularly noted for their use in Suzuki cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds in organic synthesis .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of halogenated precursors and organometallic reagents. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a series of steps including protection of the amine group, lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis . Similarly, 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acids were synthesized using a sequence of reactions involving n-butyllithium and tributyl borate, with potassium tert-butoxide used to optimize the reaction conditions . These methods highlight the general strategies employed in the synthesis of fluorinated boronic acids, which may be applicable to the synthesis of 4-Fluoro-3-propanoylphenylboronic acid.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is often characterized using techniques such as NMR spectroscopy and X-ray diffraction. For instance, the structure of 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid was confirmed by multinuclear NMR experiments and single-crystal X-ray diffraction studies . The crystal structure of 4-amino-3-fluorophenylboronic acid was also determined, revealing details about the arrangement of atoms and the geometry of the molecule . These studies provide insights into the molecular structure of boronic acid derivatives, which is crucial for understanding their reactivity and interactions in chemical processes.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as their pKa values and tautomeric equilibria, are influenced by substituents on the phenyl ring. Fluoro-substituted 2-formylphenylboronic acids have been studied for their tautomeric equilibrium with cyclic benzoxaborole forms, and the influence of the fluorine position on their properties has been discussed . The pKa value of amino-3-fluorophenyl boronic acid was found to be relatively low, which is significant for its application in constructing glucose sensing materials . These properties are essential for the practical application of boronic acids in various fields, including materials science and pharmaceuticals.

科学研究应用

Suzuki-Miyaura 偶联反应

“4-氟-3-丙酰基苯基硼酸”用作 Suzuki-Miyaura 偶联反应的试剂 . 该反应因其温和条件和官能团耐受性而被广泛应用于碳-碳键形成反应 . 该过程中使用的有机硼试剂相对稳定,易于制备,并且通常对环境友好 .

芳基甲基吡咯烷基甲醇的制备

该化合物可用于制备芳基甲基吡咯烷基甲醇 . 这些是合成各种生物活性化合物的关键中间体。

胺衍生物的制备

“4-氟-3-丙酰基苯基硼酸”也可用于制备胺衍生物 . 这些衍生物在药物化学和药物发现中具有广泛的应用。

N-(联芳基磺酰基) α-氨基酸的制备

该化合物可用于制备N-(联芳基磺酰基) α-氨基酸 . 已知这些化合物是 MMP-12 的有效抑制剂,MMP-12 是一种与各种炎症和退行性疾病有关的酶。

生物活性化合物的合成

“4-氟-3-丙酰基苯基硼酸”可用于合成各种生物活性化合物 . 这些化合物在开发新药和疗法方面具有潜在的应用。

研究与开发

由于其独特的性质,“4-氟-3-丙酰基苯基硼酸”常用于有机化学领域的研究与开发 . 它可用于研究硼酸的性质和反应性,硼酸在许多化学反应中都很重要。

作用机制

Target of Action

4-Fluoro-3-propanoylphenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 4-Fluoro-3-propanoylphenylboronic acid acts as the organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (in this case, 4-Fluoro-3-propanoylphenylboronic acid) transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key process in synthetic chemistry, particularly in the synthesis of biologically active compounds . The reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .

Result of Action

The result of the action of 4-Fluoro-3-propanoylphenylboronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of 4-Fluoro-3-propanoylphenylboronic acid in the Suzuki–Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a palladium catalyst, and the nature of the other reactants .

属性

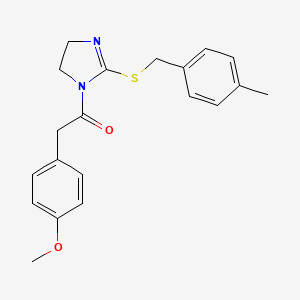

IUPAC Name |

(4-fluoro-3-propanoylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO3/c1-2-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOHGJFFCSHEMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2515707.png)

![6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2515708.png)

![2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B2515709.png)

![N-[2-(But-2-ynoylamino)cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2515712.png)

![5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2515721.png)

![4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2515725.png)